Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ergoline-8beta-carboxylate hydrochloride typically involves the esterification of ergoline-8beta-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of methyl ergoline-8beta-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl ergoline-8beta-carboxylate hydrochloride involves its interaction with dopamine receptors. It acts as a dopamine D2-receptor agonist, modulating neurotransmission in the brain. This interaction influences various molecular pathways, including those involved in mood regulation, motor control, and cognitive function .
Comparison with Similar Compounds
Similar Compounds
Ergoline-8beta-carboxylic acid methyl ester: A closely related compound with similar pharmacological properties.
Cabergoline: Another ergoline derivative used in the treatment of Parkinson’s disease and hyperprolactinemia.
Ergotamine: An ergoline alkaloid used to treat migraines.
Uniqueness
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications in neurology and psychiatry. Its distinct chemical structure allows for targeted modulation of neurotransmission, making it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C16H19ClN2O2 |
---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
methyl (6aR,9R,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10;/h2-4,7,10,12,14,17-18H,5-6,8H2,1H3;1H/t10-,12-,14-;/m1./s1 |
InChI Key |
MNGVCYYSNDLSFI-SRVRJAHMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1.Cl |
Canonical SMILES |
COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1.Cl |
Origin of Product |
United States |
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